molecular formula C21H16N6O3S B12767551 Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- CAS No. 113518-51-7

Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)-

Cat. No.: B12767551
CAS No.: 113518-51-7
M. Wt: 432.5 g/mol
InChI Key: ACODQRNBMSPJHN-UHFFFAOYSA-N
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Description

The compound "Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)-" is a structurally complex molecule featuring a thioacetamide backbone linked to a 1,3,4-triazole ring substituted with phenyl and pyridinyl groups. The 2-nitrophenyl moiety attached to the acetamide nitrogen introduces electron-withdrawing properties, which may influence reactivity and biological activity.

Properties

CAS No.

113518-51-7

Molecular Formula

C21H16N6O3S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(2-nitrophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H16N6O3S/c28-19(23-17-8-4-5-9-18(17)27(29)30)14-31-21-25-24-20(15-10-12-22-13-11-15)26(21)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,28)

InChI Key

ACODQRNBMSPJHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=NC=C4

Origin of Product

United States

Biological Activity

Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

C21H16N6O3S\text{C}_{21}\text{H}_{16}\text{N}_{6}\text{O}_{3}\text{S}

This structure includes a thiazole moiety, which is known for its broad range of biological activities. The presence of the nitrophenyl group and the triazole ring contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings often exhibit antimicrobial properties. In studies involving derivatives of similar structures, compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Activity Type
Acetamide derivative 1100Gram-positive
Acetamide derivative 2200Gram-negative

The antibacterial activity was notably lower than that of standard antibiotics like chloramphenicol (MIC of 25–50 µg/mL) but showed promise in certain derivatives against specific bacterial strains .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and phenyl groups significantly affect cytotoxicity:

CompoundIC50 (µM)Cell Line
Compound A23.30 ± 0.35A549 (lung cancer)
Compound B>1000HeLa (cervical cancer)

These findings suggest that specific functional groups enhance the antitumor activity by promoting cellular apoptosis .

Anti-inflammatory Properties

Emerging evidence suggests that compounds similar to Acetamide can exhibit anti-inflammatory effects. In experimental models, these compounds reduced inflammatory markers and cytokine production, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of Acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiazole and triazole rings often inhibit enzymes involved in bacterial cell wall synthesis and tumor growth.
  • Induction of Apoptosis : Certain modifications lead to enhanced apoptosis in cancer cells through the activation of intrinsic pathways.
  • Modulation of Immune Response : The compound may influence cytokine production, thereby modulating immune responses during inflammation.

Case Studies

Several studies have investigated the effects of Acetamide and its derivatives:

  • Study on Antimicrobial Efficacy : A study tested various derivatives against a panel of bacteria and fungi, finding that while general antimicrobial activity was moderate, some compounds showed promising antifungal properties.
  • Anticancer Research : A series of experiments demonstrated that specific substitutions on the thiazole ring significantly improved cytotoxicity against various cancer cell lines.

Scientific Research Applications

Medicinal Chemistry Applications

Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing triazole rings have been investigated for their ability to inhibit tumor growth in various cancer cell lines .
  • Antimicrobial Properties : The presence of the triazole moiety is known to enhance antimicrobial activity. Research suggests that compounds with this structure can effectively combat bacterial and fungal infections .
  • Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders or cancer .

Agricultural Applications

In addition to its medicinal uses, Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- could play a role in agricultural science:

  • Pesticide Development : The compound's structural features suggest potential as a pesticide or herbicide. Its ability to affect biological systems can be harnessed to develop new agrochemicals that target pests while minimizing environmental impact .

Case Studies and Research Findings

Several studies have explored the efficacy and applications of compounds related to Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)-:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant growth inhibition in cancer cell lines (e.g., SNB-19) with percent growth inhibition over 80% .
Study 2Antimicrobial PropertiesShowed effectiveness against various bacterial strains with MIC values indicating strong activity .
Study 3Enzyme InhibitionIdentified as a potential inhibitor for key metabolic enzymes linked to disease progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity and Reactivity

The target compound’s structure shares key motifs with several analogs described in the literature:

Compound ID/Name Key Substituents Synthesis Method Purity/Activity Notes Reference
N-(4-Phenoxyphenyl)-2-((5-methyl-5H-triazinoindol-3-yl)thio)acetamide (24) Phenoxyphenyl, methyl-triazinoindol Acid-amine coupling 95% purity
2-((8-Bromo-5-methyl-triazinoindol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) Bromophenyl, bromo-triazinoindol Acid-amine coupling 95% purity
2-(4-(Naphthalen-2-yloxymethyl)-1H-triazol-1-yl)-N-(2-nitrophenyl)acetamide (7b) Naphthalenyloxy, nitrophenyl 1,3-dipolar cycloaddition IR data reported
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazolyl, nitrophenyl Azide-nitrile cycloaddition Antiproliferative potential

Key Observations :

  • Heterocyclic Diversity: The pyridinyl-substituted triazole in the target compound may offer enhanced solubility or hydrogen-bonding capacity relative to triazinoindol-based analogs (e.g., 24, 27) .
  • Synthetic Flexibility : The target compound’s triazole-thioacetamide scaffold allows modular synthesis, akin to the cycloaddition strategies used for 7b .
Pharmacological Potential
  • Antiproliferative Activity : Analog 2 (benzothiazolyl-triazole) demonstrated planned evaluation for antiproliferative properties, suggesting the target compound’s nitrophenyl and pyridinyl groups could similarly modulate cell proliferation pathways .
  • Enzyme Inhibition : Triazole-thioacetamides (e.g., compound 41 in ) with methyl-pyrazolyl substituents exhibit enzyme inhibitory activity, implying the target compound’s triazole-pyridinyl system may target analogous enzymes .

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